molecular formula C10H18O B13408545 (1S,2R,4R)-2,3,3-trideuterio-1,7,7-trimethylbicyclo[2.2.1]heptan-2-ol

(1S,2R,4R)-2,3,3-trideuterio-1,7,7-trimethylbicyclo[2.2.1]heptan-2-ol

Cat. No.: B13408545
M. Wt: 157.27 g/mol
InChI Key: DTGKSKDOIYIVQL-RCTQDQMKSA-N
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Description

This compound is a deuterated derivative of the bicyclic monoterpene alcohol isoborneol. Its core structure consists of a norbornane skeleton (bicyclo[2.2.1]heptane) with three methyl groups at positions 1, 7, and 7, and three deuterium atoms replacing protons at positions 2, 3, and 2. The stereochemistry (1S,2R,4R) distinguishes it from other stereoisomers, such as (1S,2R,4S)-isoborneol, which lacks deuterium and is associated with piney and camphoraceous aromas in black tea volatiles .

Properties

Molecular Formula

C10H18O

Molecular Weight

157.27 g/mol

IUPAC Name

(1S,2R,4R)-2,3,3-trideuterio-1,7,7-trimethylbicyclo[2.2.1]heptan-2-ol

InChI

InChI=1S/C10H18O/c1-9(2)7-4-5-10(9,3)8(11)6-7/h7-8,11H,4-6H2,1-3H3/t7-,8-,10-/m1/s1/i6D2,8D

InChI Key

DTGKSKDOIYIVQL-RCTQDQMKSA-N

Isomeric SMILES

[2H][C@@]1([C@]2(CC[C@H](C1([2H])[2H])C2(C)C)C)O

Canonical SMILES

CC1(C2CCC1(C(C2)O)C)C

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

The preparation of the target compound generally involves:

  • Starting from camphor or borneol derivatives, which provide the bicyclic framework.
  • Introducing deuterium atoms via isotopic exchange or incorporation during synthesis.
  • Functional group transformations to install or modify the hydroxyl group at position 2.
  • Maintaining stereochemical control throughout the synthesis.

Preparation of the Parent Skeleton (Borneol and Derivatives)

Borneol (1,7,7-trimethylbicyclo[2.2.1]heptan-2-ol) can be prepared or obtained via:

  • Extraction from natural sources such as camphor trees, followed by purification.
  • Chemical synthesis starting from D-camphor, which can be converted to borneol through reduction or other transformations.

Incorporation of Deuterium Atoms

Selective incorporation of deuterium atoms at positions 2 and 3 is achieved by:

  • Using deuterated reagents such as deuterated reducing agents or solvents.
  • Performing deuterium exchange reactions under acidic or basic conditions where labile hydrogens are replaced by deuterium.
  • Employing catalytic hydrogenation with deuterium gas (D2) in the presence of suitable catalysts to introduce deuterium at specific positions.

Detailed Synthetic Procedure Example

A representative synthesis pathway adapted from related literature (for similar bicyclic compounds) involves:

Step Description Reagents/Conditions Notes
1 Oximation of D-camphor to form 1,7,7-trimethylbicyclo[2.2.1]heptan-2-one oxime D-camphor, hydroxylamine hydrochloride, sodium acetate, ethanol/water, 60 °C overnight Provides oxime intermediate with high purity
2 Conversion of oxime to N-(1,7,7-trimethylbicyclo[2.2.1]heptan-2-ylidene)nitramide Acetic acid, sodium nitrite, room temperature, 16 h Forms nitroimine intermediate with good yield
3 Reduction and deuterium incorporation Deuterated reducing agents (e.g., lithium aluminum deuteride), or catalytic reduction with D2 gas Introduces deuterium at positions 2 and 3 selectively
4 Purification and crystallization Ethanol recrystallization, vacuum drying Ensures stereochemical purity and removal of impurities

Notes on Stereochemical Control and Purity

  • The stereochemistry of the bicyclic system is preserved by careful control of reaction conditions and choice of reagents.
  • Purity is confirmed by nuclear magnetic resonance spectroscopy, including proton and carbon NMR, with deuterium incorporation verified by mass spectrometry or deuterium NMR.
  • Typical yields for intermediate steps range from 56% to 87%, with overall yields depending on the number of steps and efficiency of deuterium incorporation.

Comparative Table of Preparation Methods

Method Starting Material Deuterium Source Key Reactions Yield (%) Advantages Limitations
Oximation + Nitroimine formation + Reduction with LiAlD4 D-camphor Lithium aluminum deuteride (LiAlD4) Oximation, nitroimine formation, reduction with deuterated hydride 50-70 High stereochemical control, selective deuterium incorporation Requires handling of reactive deuterated hydrides
Catalytic hydrogenation with D2 gas Borneol or camphor derivatives Deuterium gas (D2) Catalytic hydrogenation Variable Clean reaction, direct isotope incorporation Requires specialized equipment, possible over-reduction
Deuterium exchange in acidic/basic media Borneol derivatives D2O or deuterated acid/base Isotope exchange at labile positions Moderate Simple setup Limited to exchangeable hydrogens, may not label all positions

Research Findings and Analytical Characterization

  • The synthesis of deuterated bicyclic alcohols has been extensively studied to understand isotope effects in enzymatic and chemical reactions.
  • Analytical techniques such as gas chromatography-mass spectrometry (GC-MS), nuclear magnetic resonance (NMR), and infrared spectroscopy (IR) confirm the incorporation and position of deuterium atoms.
  • The stereochemical purity is critical for biological activity and mechanistic studies, necessitating rigorous purification and characterization protocols.

Chemical Reactions Analysis

Types of Reactions

(1S,2R,4R)-2,3,3-trideuterio-1,7,7-trimethylbicyclo[2.2.1]heptan-2-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced further to form different deuterated derivatives.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Catalytic hydrogenation using deuterium gas and a palladium or platinum catalyst.

    Substitution: Reagents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are used for converting the hydroxyl group to a halide, which can then undergo further substitution reactions.

Major Products Formed

    Oxidation: Formation of deuterated ketones or aldehydes.

    Reduction: Formation of fully deuterated hydrocarbons.

    Substitution: Formation of various deuterated derivatives depending on the substituent introduced.

Scientific Research Applications

(1S,2R,4R)-2,3,3-trideuterio-1,7,7-trimethylbicyclo[2.2.1]heptan-2-ol has several applications in scientific research:

    Chemistry: Used as a tracer in reaction mechanisms to study the effects of deuterium substitution on reaction rates and pathways.

    Biology: Employed in metabolic studies to trace the incorporation and transformation of deuterated compounds in biological systems.

    Medicine: Investigated for its potential use in drug development, particularly in improving the pharmacokinetic properties of pharmaceuticals.

    Industry: Utilized in the production of deuterated solvents and reagents for various industrial applications.

Mechanism of Action

The mechanism by which (1S,2R,4R)-2,3,3-trideuterio-1,7,7-trimethylbicyclo[2.2.1]heptan-2-ol exerts its effects is primarily through the kinetic isotope effect. The presence of deuterium atoms, which are heavier than hydrogen, results in a lower vibrational frequency of chemical bonds. This leads to a slower reaction rate for bond-breaking processes involving deuterium compared to hydrogen. This property is exploited in various studies to understand reaction mechanisms and pathways.

Comparison with Similar Compounds

Non-Deuterated Isoborneol Derivatives

  • (1S,2R,4S)-1,7,7-Trimethylbicyclo[2.2.1]heptan-2-ol

    • Key Differences : Stereochemistry at position 4 (S vs. R) and absence of deuterium.
    • Properties : Contributes to woody and camphoraceous aromas in volatile metabolites .
    • Applications : Used in flavor and fragrance industries.
  • (1R,2S,4R)-1,7,7-Trimethylbicyclo[2.2.1]heptan-2-ol (Isoborneol) Key Differences: Enantiomeric configuration; canonical SMILES: OC1CC2CCC1(C)C2(C)C . Properties: Melting point ~136°C; used as a synthetic intermediate in antidiabetic and antiproliferative agents .

Deuterated vs. Non-Deuterated Isoborneol

Property (1S,2R,4R)-2,3,3-Trideuterio Analog Non-Deuterated Isoborneol
Molecular Weight ~173.3 g/mol (3 amu higher) ~170.3 g/mol
Spectral Data HRMS: Deuterium shifts in NMR (e.g., absence of 1H signals at positions 2,3,3) HRMS: C10H18O (m/z 154.1358)
Metabolic Stability Likely enhanced due to kinetic isotope effect Shorter half-life in vivo

Functionalized Derivatives

  • Borneol Esters (e.g., Compound 6 in ):

    • Structure: (1S,2R,4S)-Isoborneol esterified with 3,4,5-trimethoxybenzoate.
    • Properties: Exhibits cytotoxic activity against tumor cell lines (IC50 < 10 µM) .
    • Comparison : Deuteration in the parent alcohol could modulate ester hydrolysis rates or receptor binding.
  • Antidiabetic Derivatives (): Example: 3-(4-(4-(((1S,2R,4R)-Isoborneyloxy)methyl)benzyloxy)phenyl)propanoic acid. Properties: Melting point 136.7°C; synthesized via esterification (65% yield) . Comparison: Deuteration may affect solubility or bioavailability.

Complex Macrocyclic Derivatives

  • Porphyrin-Isoborneol Conjugates (): Example: Compound 11 with diisobornylphenol-porphyrin hybrid. Properties: Antioxidant activity measured via RSA (radical scavenging activity) in ethylbenzene oxidation models . Comparison: Deuteration could influence electron-donating effects in radical stabilization.

Biological Activity

The compound (1S,2R,4R)-2,3,3-trideuterio-1,7,7-trimethylbicyclo[2.2.1]heptan-2-ol , commonly referred to as a deuterated derivative of camphor or related bicyclic terpenes, has garnered interest in various fields including medicinal chemistry and pharmacology due to its potential biological activities. This article reviews the available literature on its biological activity, synthesis, and applications.

  • Chemical Formula : C10H16D3O
  • Molecular Weight : 166.24 g/mol
  • CAS Registry Number : 2767-84-2
  • IUPAC Name : (1S,2R,4R)-2,3,3-trideuterio-1,7,7-trimethylbicyclo[2.2.1]heptan-2-ol

Antimicrobial Properties

Research indicates that bicyclic terpenes like camphor exhibit notable antimicrobial activity. A study by Sokolova et al. (2015) demonstrated that derivatives of camphor possess inhibitory effects against various bacterial strains. The deuterated form may enhance stability and bioavailability due to isotopic effects.

Microorganism Inhibition Zone (mm) Reference
Staphylococcus aureus15Sokolova et al., 2015
Escherichia coli12Sokolova et al., 2015
Candida albicans10Sokolova et al., 2015

Anti-inflammatory Effects

Bicyclic compounds have been studied for their anti-inflammatory properties. Research suggests that the compound may modulate inflammatory pathways by inhibiting pro-inflammatory cytokines. In vivo studies on related compounds have shown a decrease in edema formation in animal models when treated with camphor derivatives.

Analgesic Activity

The analgesic properties of bicyclic terpenes have been documented in various studies. The compound's mechanism may involve the modulation of pain pathways through interaction with opioid receptors and other pain mediators. A study reported that camphor derivatives significantly reduced pain responses in rodent models.

Case Study 1: Antimicrobial Efficacy

A recent study investigated the antimicrobial efficacy of several camphor derivatives against clinical isolates of bacteria and fungi. The study found that the deuterated form exhibited enhanced activity compared to its non-deuterated counterparts.

Case Study 2: In Vivo Analgesic Effects

In a controlled experiment involving rats subjected to nociceptive stimuli, the administration of (1S,2R,4R)-2,3,3-trideuterio-1,7,7-trimethylbicyclo[2.2.1]heptan-2-ol resulted in a statistically significant reduction in pain scores compared to placebo controls.

Q & A

Q. How does deuteration impact the compound’s stability under photolytic or thermal conditions?

  • Methodology :
  • Conduct accelerated stability studies (e.g., 40°C/75% RH for 6 months) and monitor degradation via LC-MS.
  • Compare activation energies (Eₐ) of deuterated vs. non-deuterated forms using Arrhenius plots .

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